molecular formula C7H11NO2 B082499 Isobutyl cyanoacetate CAS No. 13361-31-4

Isobutyl cyanoacetate

Cat. No.: B082499
CAS No.: 13361-31-4
M. Wt: 141.17 g/mol
InChI Key: HRGQEKKNLHJZGZ-UHFFFAOYSA-N
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Description

Isobutyl cyanoacetate is an organic compound with the molecular formula C7H11NO2. It is a colorless liquid with a strong odor and is known for its applications in various chemical syntheses. The compound is characterized by the presence of a cyano group (-CN) and an ester group (-COO-), making it a versatile intermediate in organic chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of cyanoacetic acid with isobutanol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to promote the formation of the ester, and the product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Isobutyl cyanoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation Reactions: The ester group can undergo condensation reactions with amines to form amides and other nitrogen-containing compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and isobutanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Condensation Reactions: Reagents include primary or secondary amines, often under acidic or basic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

Major Products:

    Nucleophilic Substitution: Substituted cyanoacetates.

    Condensation Reactions: Amides and other nitrogen-containing compounds.

    Hydrolysis: Cyanoacetic acid and isobutanol.

Scientific Research Applications

Isobutyl cyanoacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the preparation of biologically active molecules and as a building block in the synthesis of bioactive heterocycles.

    Medicine: this compound is involved in the development of new drugs and therapeutic agents due to its versatile reactivity.

    Industry: It is used in the production of coatings, adhesives, and other specialty chemicals.

Comparison with Similar Compounds

  • Methyl cyanoacetate
  • Ethyl cyanoacetate
  • Propyl cyanoacetate

These compounds are used in similar applications but differ in their reactivity and physical properties due to the variation in the ester group.

Properties

IUPAC Name

2-methylpropyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6(2)5-10-7(9)3-4-8/h6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGQEKKNLHJZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065424
Record name Acetic acid, cyano-, 2-methylpropyl ester
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Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13361-31-4
Record name 2-Methylpropyl 2-cyanoacetate
Source CAS Common Chemistry
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Record name Isobutyl cyanoacetate
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Record name Acetic acid, 2-cyano-, 2-methylpropyl ester
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Record name Acetic acid, cyano-, 2-methylpropyl ester
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Record name Isobutyl cyanoacetate
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Record name ISOBUTYL CYANOACETATE
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Synthesis routes and methods

Procedure details

495.2 g of 68.7 wt % strength aqueous cyanoacetic acid, 1500 mL of isobutanol and 5 g of p-toluenesulfonic acid were heated to 80° C. in 3 h under a pressure of ca 270 mbar, and the water/isobutanol azeotrope was removed completely. Stirring was then continued for a further 14 h at a ratio of withdrawn to recycled material of 11:99, to give a transition temperature of 67° C. and a final temperature of 88° C. at 200 mbar. Excess isobutanol was distilled off after filtration and 529 g of crude isobutyl cyanoacetate (purity as measured by GC analysis: 90%) were obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is isobutyl cyanoacetate primarily used for in scientific research?

A1: this compound is frequently employed as a reagent in the synthesis of various ring-substituted isobutyl phenylcyanoacrylates. These acrylate derivatives are then often studied for their potential as monomers in copolymerization reactions with styrene. [, , , , , , , , , , , ]

Q2: How is this compound synthesized in the lab?

A2: One common method is the Knoevenagel condensation reaction. This reaction involves reacting a substituted benzaldehyde with this compound in the presence of a base catalyst, often piperidine. [, , , , , , , , , , , ]

Q3: What are the typical characterization techniques used to confirm the synthesis of this compound and its derivatives?

A3: Researchers commonly utilize a combination of techniques including:

  • Elemental Analysis (CHN): To verify the elemental composition of the synthesized compounds. [, , , , , , , , , , , ]
  • Spectroscopic Methods:
    • Infrared Spectroscopy (IR): To identify functional groups present in the molecules. [, , , , , , , , , , , ]
    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and purity of the synthesized compounds. [, , , , , , , , , , , ]

Q4: Why is styrene copolymerization with isobutyl phenylcyanoacrylate derivatives a significant area of research?

A4: Copolymerization of styrene with these acrylate derivatives offers a way to potentially modify the properties of polystyrene. By altering the substituents on the phenyl ring of the isobutyl phenylcyanoacrylates, researchers can investigate the structure-property relationship and potentially fine-tune the thermal and physical properties of the resulting copolymers. [, , , , , , , , , , , ]

Q5: How is the composition of the styrene copolymers determined?

A5: The composition of the copolymers is often determined by analyzing the nitrogen content using elemental analysis. This information, in conjunction with the known structures of the monomers, allows researchers to calculate the relative amounts of each monomer incorporated into the copolymer chain. [, , , , , , , , , , , ]

Q6: What analytical techniques are used to study the thermal properties of these styrene copolymers?

A6: Two main techniques are employed:

  • Differential Scanning Calorimetry (DSC): This technique helps determine the glass transition temperatures (Tg) of the copolymers, providing insights into their flexibility and thermal behavior. []
  • Thermogravimetric Analysis (TGA): TGA is used to analyze the thermal stability and degradation patterns of the copolymers. This information is crucial for understanding their potential applications at elevated temperatures. []

Q7: Has this compound been used in any other applications besides the synthesis of phenylcyanoacrylate derivatives?

A7: Yes, isobutyl [3-¹⁴C]cyanoacrylate has been synthesized and used as a radiolabeled compound in research. The synthesis involved a Diels-Alder reaction with anthracene to form a stable intermediate, followed by thermolysis to generate the desired radiolabeled product. []

Q8: Are there alternative methods for synthesizing this compound?

A8: Yes, an alternative method involves the interesterification of methyl cyanoacetate with 2-methyl-1-propanol (isobutanol) using tetrabutyl titanate as a catalyst. This approach provides a high yield (97.20%) of this compound under optimized reaction conditions. []

Q9: What factors influence the yield of this compound in the interesterification reaction?

A9: Several factors, including the reaction temperature, the molar ratio of reactants, and the amount of catalyst used, can significantly impact the yield of this compound. []

Q10: What is the role of paranitrobenzoic acid in the polymethylmethacrylate composite material for 3D printing?

A10: While the provided abstract does not explicitly detail the role of paranitrobenzoic acid [], it likely acts as a polymerization initiator or modifier. Paranitrobenzoic acid can generate free radicals upon heating or UV exposure, potentially initiating the polymerization of this compound within the composite material.

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